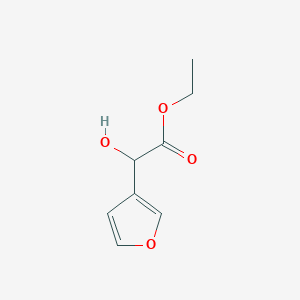
Ethyl alpha-hydroxy-3-furylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(furan-3-yl)-2-hydroxyacetate is an organic compound that belongs to the class of furan derivatives Furans are heterocyclic compounds containing a five-membered aromatic ring with four carbon atoms and one oxygen atom This compound is characterized by the presence of a furan ring substituted at the 3-position with an ethyl 2-hydroxyacetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(furan-3-yl)-2-hydroxyacetate can be synthesized through several methods. One common approach involves the condensation of furan-3-carboxaldehyde with ethyl glyoxylate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product.
Another method involves the reaction of furan-3-carboxylic acid with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent such as dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of ethyl 2-(furan-3-yl)-2-hydroxyacetate may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process, making it more suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(furan-3-yl)-2-hydroxyacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield alcohols or alkanes, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Ethyl 2-(furan-3-yl)-2-hydroxyacetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials, such as polymers and resins, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ethyl 2-(furan-3-yl)-2-hydroxyacetate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with cellular receptors, modulating signaling pathways and influencing cellular processes. The exact mechanism of action depends on the specific application and target.
Comparison with Similar Compounds
Ethyl 2-(furan-3-yl)-2-hydroxyacetate can be compared with other furan derivatives, such as:
Ethyl 2-furoate: Similar structure but lacks the hydroxy group, resulting in different chemical properties and reactivity.
Methyl 2-(furan-3-yl)-2-hydroxyacetate: Similar structure but with a methyl ester group instead of an ethyl ester group, affecting its solubility and reactivity.
Furan-3-carboxylic acid: Lacks the ester and hydroxy groups, resulting in different chemical behavior and applications.
Properties
Molecular Formula |
C8H10O4 |
|---|---|
Molecular Weight |
170.16 g/mol |
IUPAC Name |
ethyl 2-(furan-3-yl)-2-hydroxyacetate |
InChI |
InChI=1S/C8H10O4/c1-2-12-8(10)7(9)6-3-4-11-5-6/h3-5,7,9H,2H2,1H3 |
InChI Key |
KQSJKDZDDNGSFY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=COC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















